Americanin A

Description

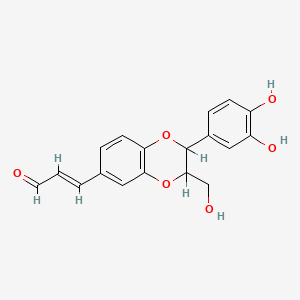

Americanin A is a naturally occurring lignan or neolignan compound identified in plants such as Phytolacca americana (pokeweed) and Morinda citrifolia (noni). It belongs to the 1,4-benzodioxane class of compounds, characterized by a bicyclic structure with two oxygen atoms in a 1,4-dioxane ring and aryl substituents. This compound has demonstrated diverse bioactivities, including antioxidant, antitumor, tyrosinase inhibitory, and antimicrobial properties . Structurally, it is a 2-aryl-1,4-benzodioxane, distinguishing it from its regioisomer isothis compound (3-aryl substitution) .

Properties

CAS No. |

69506-79-2 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]prop-2-enal |

InChI |

InChI=1S/C18H16O6/c19-7-1-2-11-3-6-15-16(8-11)23-17(10-20)18(24-15)12-4-5-13(21)14(22)9-12/h1-9,17-18,20-22H,10H2/b2-1+/t17-,18-/m0/s1 |

InChI Key |

NTXXGPYGMQQSML-QLJMBOKNSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1/C=C/C=O)OC(C(O2)C3=CC(=C(C=C3)O)O)CO |

Canonical SMILES |

C1=CC2=C(C=C1C=CC=O)OC(C(O2)C3=CC(=C(C=C3)O)O)CO |

Synonyms |

americanin A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Americanin A typically involves multiple steps, including the formation of the benzodioxin ring and the introduction of the propenal group. Common synthetic routes may include:

Formation of the Benzodioxin Ring: This step often involves the reaction of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxin ring.

Introduction of the Propenal Group: The propenal group can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Americanin A can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: The propenal group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Americanin A has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Americanin A involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The benzodioxin ring may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the (Iso)americanin Family

Americanin A shares a core 1,4-benzodioxane scaffold with related compounds, differing in aryl substitution patterns and hydroxyl/methyl groups:

Key Structural Insights :

- The aryl substitution position (2- vs. 3-) critically influences biological activity. For example, this compound (2-aryl) exhibits stronger antitumor effects than isothis compound in colon cancer models .

- Hydroxyl and methyl groups modulate solubility and target binding. This compound’s hydroxyl groups enhance its antioxidant capacity by scavenging free radicals .

Functional Comparison with Bioactive Analogues

Antitumor Activity

- This compound : Inhibits HCT116 colon cancer cell proliferation in vitro and in vivo (IC₅₀ = 12.5 μM) by regulating the ATM/ATR signaling pathway and Skp2-p27 axis .

- 9’-Methyl Americanol Derivatives: Exhibit antimicrobial activity (MIC = 40–100 μg/mL against Staphylococcus aureus and Mycobacterium tuberculosis), but lack antitumor effects .

Antioxidant and Enzyme Inhibition

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural characterization of Americanin A?

Q. How should researchers design experiments to optimize the extraction yield of this compound from natural sources?

A factorial design is recommended to evaluate variables like solvent polarity, temperature, and extraction time. For plant-based sources, start with ethanol-water mixtures (70–80% ethanol) at 50–60°C for 3–6 hours. Replicate extractions (n ≥ 3) and quantify yields via HPLC with a validated calibration curve .

Q. What ethical and procedural standards apply to in vitro bioactivity assays for this compound?

Follow cell viability assay protocols (e.g., MTT or resazurin assays) with appropriate controls (solvent, positive/negative). Use at least three biological replicates and report IC₅₀ values with 95% confidence intervals. Adhere to institutional guidelines for cell line authentication and contamination checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity values of this compound across studies?

Discrepancies may arise from differences in compound purity , assay protocols , or cell line variability . Conduct a systematic review to compare methodologies, followed by replication studies under standardized conditions. Use meta-analysis to pool data, applying random-effects models to account for heterogeneity .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

Combine in vitro hepatocyte incubation with LC-MS/MS metabolomic profiling . Use stable isotope labeling (e.g., ¹³C) to trace metabolic intermediates. Validate findings with kinetic studies (Km, Vmax) and compare against databases like HMDB or KEGG. Ensure mass spectrometry data meets Metabolomics Standards Initiative criteria .

Q. How should researchers design a longitudinal study to assess the chronic toxicity of this compound in vivo?

Adopt a dose-response design with four cohorts (control, low/medium/high doses) over 6–12 months. Monitor hematological, hepatic, and renal biomarkers monthly. Use ANOVA with post-hoc Tukey tests for intergroup comparisons. Include histopathological analysis and adjust for confounding variables (e.g., diet, age) .

Methodological Guidance for Data Contradictions

Example Workflow for Discrepancy Analysis:

Literature Audit : Compile all reported bioactivity data and categorize by assay type (e.g., enzymatic vs. cellular).

Protocol Harmonization : Re-test this compound under uniform conditions (e.g., fixed concentration, cell line).

Statistical Reconciliation : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

Key Considerations for Peer-Reviewed Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.